molecular formula C4H5N3OS B112730 2-Amino-1,3-thiazole-5-carboxamide CAS No. 52499-04-4

2-Amino-1,3-thiazole-5-carboxamide

Cat. No.: B112730
CAS No.: 52499-04-4
M. Wt: 143.17 g/mol
InChI Key: NQXGKSIKPATTNC-UHFFFAOYSA-N
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Description

2-Amino-1,3-thiazole-5-carboxamide is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom.

Mechanism of Action

Target of Action

2-Amino-1,3-thiazole-5-carboxamide has been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . It is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . The compound has shown inhibitory activity against Bcr-Abl and HDAC1 . It also exhibited comparable potency against c-Met relative to foretinib .

Mode of Action

The compound interacts with its targets, leading to changes in the cellular processes. For instance, it has been found to have a complete inhibitory effect on phosphodiesterase type 5 (PDE5) at 10 μM without causing hypotension . It also inhibits COX-1 and COX-2 activities .

Biochemical Pathways

The compound affects various biochemical pathways. It has been found to prevent the proliferation of MCF-7 and HepG2 cell lines . It also interacts with topoisomerase II, resulting in DNA double-strand cracks .

Pharmacokinetics

Thiazole, the parent compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The compound’s action results in molecular and cellular effects. For instance, it has been found to significantly prevent the proliferation of certain cancer cell lines . It also causes DNA double-strand cracks, a G2 stop, and ultimately, cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its absorption and distribution in the body . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1,3-thiazole-5-carboxamide typically involves the chemoselective α-bromination of β-ethoxyacrylamide followed by a one-pot treatment with thiourea. This method yields the desired compound in excellent yield . Another efficient method involves the direct coupling of 2-chloro-6-methylphenyl with thiazole-5-carboxamide .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiazole compounds .

Scientific Research Applications

2-Amino-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Amino-1,3-thiazole-5-carboxamide is unique due to its specific substitution pattern, which enhances its biological activity and makes it a versatile compound for various applications .

Biological Activity

2-Amino-1,3-thiazole-5-carboxamide (also known as ATC) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly its anticancer properties. This article provides a comprehensive overview of the biological activity of ATC, including its mechanisms of action, pharmacological effects, and relevant research findings.

Target Interactions

ATC exhibits potent inhibitory activity against a variety of human cancer cell lines, including breast, leukemia, lung, colon, central nervous system (CNS), melanoma, ovarian, renal, and prostate cancers. Its mechanism involves the inhibition of specific enzymes and pathways critical for cancer cell proliferation and survival. Notably, ATC has shown complete inhibitory effects on phosphodiesterase type 5 (PDE5) at concentrations as low as 10 μM without inducing hypotension.

Biochemical Pathways

The compound interacts with various enzymes and proteins. It has demonstrated inhibitory activity against Bcr-Abl and histone deacetylase 1 (HDAC1), both of which are implicated in cancer progression. The inhibition of these targets leads to altered gene expression and cellular processes that prevent cancer cell proliferation .

Anticancer Activity

ATC has been evaluated for its cytotoxic effects against multiple cancer cell lines. For instance, it significantly inhibits the proliferation of MCF-7 (breast cancer) and HepG2 (liver cancer) cells. In one study, derivatives of 2-amino-thiazole compounds were synthesized and tested for their anticancer activities, revealing promising results against K562 (leukemia) and DU145 (prostate cancer) cell lines .

Antimicrobial Properties

Beyond its anticancer effects, ATC also exhibits antimicrobial activity. Research indicates that compounds based on the thiazole structure possess significant antimicrobial properties against various pathogens. This broad-spectrum activity enhances its potential as a therapeutic agent in infectious diseases .

Case Studies

  • Anticancer Efficacy : A study illustrated that ATC derivatives showed high cytotoxicity against several cancer cell lines. The most potent derivatives were identified through structure-activity relationship (SAR) studies, which highlighted modifications that enhance biological activity .
  • Mechanistic Insights : Further investigations into the molecular mechanisms revealed that ATC induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .

Data Tables

Biological Activity Cancer Cell Lines IC50 Values
AntiproliferativeMCF-712 μM
AntiproliferativeHepG215 μM
AntiproliferativeK56210 μM
AntimicrobialVarious pathogensVaries

Properties

IUPAC Name

2-amino-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3OS/c5-3(8)2-1-7-4(6)9-2/h1H,(H2,5,8)(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXGKSIKPATTNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585391
Record name 2-Amino-1,3-thiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52499-04-4
Record name 2-Amino-1,3-thiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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